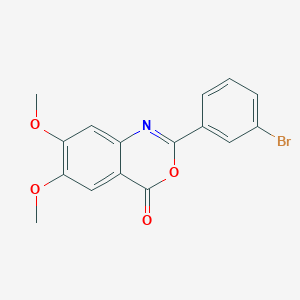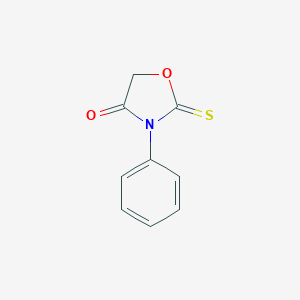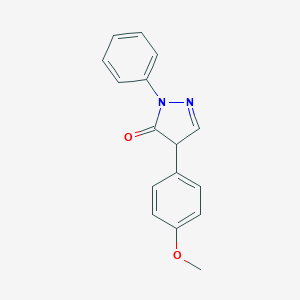
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid, commonly known as AETC, is a chemical compound that belongs to the thiophene family. It is a heterocyclic organic compound that has been widely studied due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. AETC has a unique molecular structure that makes it an interesting subject of research.
作用机制
The mechanism of action of AETC is not well understood. However, it is believed that AETC exerts its biological effects by inhibiting the activity of key enzymes and proteins in the target organism. For example, AETC has been found to inhibit the growth of certain bacteria by inhibiting the activity of the enzyme DNA gyrase.
Biochemical and Physiological Effects
AETC has been found to have several biochemical and physiological effects. In vitro studies have shown that AETC has antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. AETC has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using AETC in lab experiments is its availability. AETC can be synthesized in large quantities using the synthesis method described above. Another advantage of using AETC is its unique molecular structure, which makes it an interesting subject of research. However, there are also some limitations to using AETC in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Another limitation is the potential toxicity of AETC, which may limit its use in certain experiments.
未来方向
There are several future directions for research on AETC. One direction is to further investigate its mechanism of action. Understanding the mechanism of action of AETC will provide insights into its biological effects and potential applications. Another direction is to explore the potential use of AETC in the development of new drugs. AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of infectious and inflammatory diseases. Finally, further research is needed to investigate the potential use of AETC in the agrochemical and materials science industries. AETC has unique properties that make it a potential candidate for the development of new herbicides and materials with unique properties.
Conclusion
In conclusion, AETC is a heterocyclic organic compound that has been widely studied for its potential applications in various fields. The synthesis method of AETC involves the reaction of 2-acetylamino-5-ethylthiophene-3-carboxylic acid with thionyl chloride and then with ethanethiol. AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. AETC has also been studied for its potential use as a herbicide in the agrochemical industry and as a precursor for the synthesis of novel materials in the materials science field. Further research is needed to investigate the potential applications of AETC and its mechanism of action.
合成方法
The synthesis of AETC involves the reaction of 2-acetylamino-5-ethylthiophene-3-carboxylic acid with thionyl chloride and then with ethanethiol. The resulting product is then hydrolyzed to obtain AETC. This synthesis method has been widely used in the laboratory to produce AETC in large quantities for research purposes.
科学研究应用
AETC has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, AETC has been found to have antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new drugs. AETC has also been studied for its potential use as a herbicide in the agrochemical industry. In the materials science field, AETC has been used as a precursor for the synthesis of novel materials with unique properties.
属性
产品名称 |
2-(Acetylamino)-5-(ethylsulfanyl)thiophene-3-carboxylic acid |
|---|---|
分子式 |
C9H11NO3S2 |
分子量 |
245.3 g/mol |
IUPAC 名称 |
2-acetamido-5-ethylsulfanylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3S2/c1-3-14-7-4-6(9(12)13)8(15-7)10-5(2)11/h4H,3H2,1-2H3,(H,10,11)(H,12,13) |
InChI 键 |
PUBYOQUCKIICNE-UHFFFAOYSA-N |
SMILES |
CCSC1=CC(=C(S1)NC(=O)C)C(=O)O |
规范 SMILES |
CCSC1=CC(=C(S1)NC(=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)



![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)

![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)
![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)

